Modafiendz
Description
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thioacetamide Intermediate Synthesis
The preparation begins with the synthesis of the thioacetamide precursor, 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide. This intermediate is critical for subsequent oxidation to the sulfinyl derivative.
Step 1: Acid-Catalyzed Coupling
Bis(4-fluorophenyl)methanol reacts with thioglycolic acid in trifluoroacetic acid (TFA) under reflux conditions. TFA acts as both a solvent and catalyst, facilitating the nucleophilic substitution at the benzhydryl carbon. The reaction proceeds via a two-step mechanism:
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Protonation of the hydroxyl group in bis(4-fluorophenyl)methanol, converting it into a better-leaving group.
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Nucleophilic attack by the thiol group of thioglycolic acid, yielding 2-((bis(4-fluorophenyl)methyl)thio)acetic acid.
Step 2: Amide Formation
The carboxylic acid intermediate undergoes coupling with methylamine using N,N′-carbonyldiimidazole (CDI) as an activating agent. CDI promotes the formation of an acyl imidazole intermediate, which reacts with methylamine to produce 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.
Table 1: Reaction Conditions for Thioacetamide Synthesis
| Parameter | Value/Detail |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 hours |
| Yield | 74–79% |
| Purification | Column chromatography (ethyl acetate/hexanes) |
Oxidation to Sulfinylacetamide
The thioacetamide intermediate is oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in a mixture of acetic acid and methanol. This step introduces the sulfinyl group, critical for the compound’s pharmacological activity.
Reaction Conditions
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Oxidizing Agent : 30% H₂O₂
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Solvent System : Acetic acid:methanol (1:1 v/v)
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Temperature : 25°C (ambient)
The oxidation proceeds via a radical mechanism, where H₂O₂ abstracts a sulfur-bound hydrogen atom, forming a sulfenic acid intermediate that tautomerizes to the sulfoxide.
Table 2: Oxidation Optimization Data
| Parameter | Impact on Yield |
|---|---|
| H₂O₂ Concentration | >30% reduces selectivity |
| Solvent Polarity | Polar aprotic solvents improve rate |
| pH | Mildly acidic (pH 4–5) optimal |
Alternative Synthetic Pathways
One-Pot TFA-Mediated Synthesis
A streamlined approach involves reacting bis(4-fluorophenyl)methanol directly with 2-mercapto-N-methylacetamide in TFA. This single-step method eliminates the need for isolating the carboxylic acid intermediate, achieving a 59–74% yield.
Advantages :
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Reduced purification steps.
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Shorter reaction time (4–6 hours vs. 16 hours for multi-step routes).
Limitations :
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance safety and yield. Key modifications include:
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Catalyst Recycling : Aluminum chloride (AlCl₃) is reused via filtration and reactivation.
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Automated pH Adjustment : Ensures consistent reaction kinetics during oxidation.
Table 3: Industrial vs. Laboratory Methods
| Factor | Laboratory Method | Industrial Method |
|---|---|---|
| Batch Size | 1–100 g | 1–10 kg |
| Reaction Time | 16–24 hours | 8–12 hours |
| Yield | 70–79% | 82–85% |
| Purity | ≥95% | ≥98% |
Challenges and Mitigation Strategies
Sulfur Over-Oxidation
Exposure to excess H₂O₂ or prolonged reaction times can lead to sulfone formation. This side reaction is minimized by:
Chirality Management
The sulfinyl group introduces a stereogenic center, resulting in two enantiomers. While most syntheses produce racemic mixtures, enantioselective oxidation using chiral catalysts (e.g., Sharpless-type conditions) has been explored, though yields remain suboptimal (≤50%).
Analytical Characterization
Post-synthesis, the product is validated using:
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,4-difluoro-Modafinil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of N-methyl-4,4-difluoro-Modafinil .
Scientific Research Applications
N-methyl-4,4-difluoro-Modafinil has several scientific research applications, including:
Chemistry: Used as an analytical reference material for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on neurotransmitter systems and potential cognitive-enhancing properties.
Medicine: Investigated for its potential use in treating sleep disorders and cognitive impairments.
Industry: Used in the development of new nootropic drugs and performance-enhancing substances.
Mechanism of Action
The exact mechanism of action of N-methyl-4,4-difluoro-Modafinil is not fully understood. it is known to bind to the dopamine transporter and modulate catecholaminergic signaling. This leads to an increase in extracellular dopamine levels, which promotes wakefulness and cognitive enhancement. The compound also activates glutamatergic circuits while inhibiting GABAergic neurotransmission .
Comparison with Similar Compounds
Key Physicochemical Properties (Based on Analogous Compounds):
- Molecular Formula: Likely C₁₆H₁₅F₂NO₂S (inferred from CRL-40,940 with substitution of N-hydroxy to N-methyl).
- Molar Mass : ~325–340 g/mol (approximated from CRL-40,941 ).
- Melting Point : Expected >100°C (decomposition observed in CRL-40,941 ).
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, methanol) based on CRL-40,941 .
- pKa : ~8.18 (predicted for sulfinyl acetamides ).
Comparison with Structurally Similar Compounds
The compound is compared to four key analogs (Table 1), focusing on structural variations, physicochemical properties, and pharmacological relevance.
Table 1: Comparative Analysis of Sulfinyl Acetamide Derivatives
*Predicted values based on structural analogs.
Structural and Functional Differences
N-Substituent Variations: The N-methyl group in the target compound replaces the N-hydroxy or N-H groups in CRL-40,941 and modafinil, respectively. This substitution likely enhances metabolic stability compared to N-hydroxy derivatives (e.g., CRL-40,941), which are prone to enzymatic conversion . Bis(4-fluorophenyl)methyl vs. Diphenylmethyl: Fluorination increases lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs like adrafinil and modafinil .
Thermal Stability :
- Sulfinyl acetamides degrade at temperatures >100°C, forming byproducts like tetraphenylethane derivatives . The fluorinated aromatic rings in the target compound may alter degradation kinetics compared to adrafinil.
Pharmacological Activity :
- The bis(4-fluorophenyl)methyl group in the target compound and CRL-40,940/941 may enhance dopamine reuptake inhibition compared to diphenylmethyl analogs, as fluorination often augments receptor binding .
- CRL-40,941 acts as a prodrug, metabolizing into modafinil, whereas the N-methyl group in the target compound may reduce prodrug activation, favoring direct activity .
Comparison with Piperazine Derivatives ()
Compounds such as 6k and 6l (e.g., N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide) share the bis(4-fluorophenyl)methyl group but incorporate piperazine and sulfonamide moieties. These exhibit higher molecular weights (~500–600 g/mol) and distinct pharmacological targets (e.g., carbonic anhydrase inhibition) compared to the simpler sulfinyl acetamides .
Research Findings and Implications
- Synthesis : The target compound can be synthesized via sulfoxidation of a thioether precursor, similar to CRL-40,940/941, with yields dependent on reaction conditions (e.g., oxidizing agents) .
- Biological Activity: Fluorinated sulfinyl acetamides show enhanced pharmacokinetic profiles over non-fluorinated analogs, as seen in CRL-40,940’s prolonged half-life .
Biological Activity
2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, also known as Fladrafinil or CRL-40,941, is a compound structurally related to modafinil, a well-known wakefulness-promoting agent. This compound has garnered attention for its potential cognitive-enhancing properties and its role as a nootropic. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula: C15H13F2NO2S
- Molecular Weight: 325.33 g/mol
- CAS Number: 1613222-54-0
Fladrafinil primarily acts as a dopamine reuptake inhibitor, similar to modafinil. This mechanism is thought to contribute to its wakefulness-promoting effects. Additionally, studies suggest that it may interact with the serotonin transporter (SERT) and sigma-1 receptors (σ1R), which could further influence its pharmacological profile.
Wakefulness and Cognitive Enhancement
Fladrafinil has been shown to enhance wakefulness and cognitive functions in various preclinical studies. Its efficacy in promoting alertness without the typical side effects associated with traditional stimulants makes it a candidate for further research in cognitive disorders.
Case Studies and Research Findings
-
Dopamine Transporter (DAT) Inhibition:
A study evaluating various bis(4-fluorophenyl)methyl)sulfinyl compounds demonstrated that Fladrafinil exhibits significant binding affinity for DAT, with an inhibition constant () of 230 nM. Comparatively, a modified derivative showed improved affinity (), indicating potential for further optimization in drug development aimed at treating psychostimulant use disorders . -
Anti-Aggressive Effects:
Animal studies have indicated that Fladrafinil produces anti-aggressive effects, which are not observed with its precursor, adrafinil. This suggests that Fladrafinil may have unique behavioral effects that warrant further investigation . -
Safety Profile:
The hERG/DAT affinity ratio was found to be significantly higher for Fladrafinil compared to other compounds in its class, suggesting a lower risk for QT prolongation—a critical factor in drug safety assessments .
Comparative Analysis of Biological Activity
| Compound Name | (nM) | hERG/DAT Affinity Ratio | Notable Effects |
|---|---|---|---|
| Fladrafinil (CRL-40,941) | 230 | 28 | Wakefulness promotion, anti-aggressive |
| Modified Derivative | 23 | Not specified | Enhanced DAT affinity |
| Adrafinil | Not specified | Not specified | Standard wakefulness effects |
Q & A
Q. What are the key synthetic steps for preparing 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide?
The synthesis involves:
- Sulfoxide formation : Oxidation of bis(4-fluorophenyl)methanol using a controlled stoichiometry of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to form the sulfinyl intermediate.
- Acetamide coupling : Reacting the sulfinyl intermediate with N-methylacetamide derivatives under basic conditions (e.g., triethylamine) to form the target compound.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and sulfinyl group configuration.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (309.33 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor degradation products .
Q. What are the primary biological targets of this compound in neuropharmacology?
The compound modulates dopamine transporters and receptors, with potential applications in cognitive enhancement and sleep disorder treatment. In vitro models include:
- Dopaminergic neuronal cultures : To assess uptake inhibition.
- Microdialysis assays : For measuring extracellular dopamine levels in rodent brains .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Use asymmetric oxidation agents (e.g., Sharpless conditions) to control sulfinyl stereochemistry.
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and validate purity (>99% ee).
- Circular Dichroism (CD) : Confirm absolute configuration of the sulfinyl group .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts)?
- Variable-temperature NMR : Identify dynamic effects causing peak splitting.
- Isotopic labeling : F NMR to track fluorophenyl group interactions.
- Computational modeling : Density Functional Theory (DFT) to predict and correlate experimental chemical shifts .
Q. How does structural modification (e.g., fluorophenyl substitution) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Removing fluorine atoms reduces lipophilicity and dopamine affinity.
- Replacing the sulfinyl group with sulfonyl decreases metabolic stability.
- In silico docking : Predict binding modes with dopamine transporters using molecular dynamics simulations .
Q. What in vitro models are suitable for assessing neuropharmacological efficacy?
- SH-SY5Y neuronal cells : Measure dopamine uptake inhibition via radiolabeled H-dopamine assays.
- Electrophysiology : Patch-clamp studies on dopaminergic neurons to evaluate ion channel modulation.
- Control experiments : Include modafinil as a positive control and sulfoxide-free analogs as negatives .
Q. How can researchers address stability issues in aqueous solutions?
- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).
- Stabilizers : Co-solvents (e.g., cyclodextrins) or buffered systems (pH 6–7) to minimize sulfoxide reduction .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Continuous flow reactors : Improve yield consistency and reduce oxidation side reactions.
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH).
- Crystallization optimization : Seed crystals to enhance polymorph control .
Q. How do conflicting reports on dopamine modulation mechanisms inform experimental design?
- Dose-response studies : Clarify whether effects are transporter-dependent or receptor-mediated.
- Knockout models : Use dopamine transporter (DAT)-null animals to isolate off-target effects.
- Multi-omics integration : Transcriptomics and metabolomics to identify downstream signaling pathways .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent polarity, inert atmosphere) to minimize batch variability.
- Data Validation : Cross-reference NMR/MS data with PubChem records (CID: [insert]) and NIST Chemistry WebBook entries .
- Ethical Compliance : Ensure all neuropharmacology studies adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
